![molecular formula C26H23NO5 B2846953 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-isoquinoline-5-carboxylic acid CAS No. 2137734-29-1](/img/structure/B2846953.png)
2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
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Overview
Description
The compound “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid” is similar to the one you’re asking about . It has an empirical formula of C21H23NO4 and a molecular weight of 353.41 .
Molecular Structure Analysis
The molecular structure of a similar compound, “(2R)-2-{[(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid”, has been determined . It has a molecular weight of 353.42 .
Physical And Chemical Properties Analysis
The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” has a molecular weight of 311.34 . It is a solid at room temperature .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid:
Peptide Synthesis
This compound is often used as a protecting group in peptide synthesis. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a popular choice for protecting the amino group during the synthesis of peptides. It can be easily removed under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) .
Pharmaceutical Research
In pharmaceutical research, this compound can be used to synthesize various bioactive molecules. Its structure allows for the introduction of functional groups that can interact with biological targets, potentially leading to the development of new drugs .
Organic Synthesis
The compound is valuable in organic synthesis for constructing complex molecules. Its functional groups facilitate various chemical reactions, including C-H activation and cross-coupling reactions , which are essential for creating diverse organic compounds .
Catalysis
In catalysis, this compound can serve as a ligand or a precursor to catalysts. Its structure can stabilize transition states and intermediates, enhancing the efficiency of catalytic processes. This is particularly useful in asymmetric synthesis, where the goal is to produce chiral molecules .
Material Science
In material science, this compound can be used to create novel materials with specific properties. For example, it can be incorporated into polymers to modify their mechanical and thermal properties. This application is crucial for developing advanced materials for various industrial applications .
Bioconjugation
Bioconjugation involves attaching biomolecules to other molecules to study their interactions and functions. This compound can be used to link peptides, proteins, or other biomolecules to various probes or surfaces, facilitating the study of biological processes at the molecular level .
Chemical Biology
In chemical biology, this compound can be used to design probes and inhibitors for studying biological pathways. Its ability to interact with specific biological targets makes it a valuable tool for elucidating the mechanisms of various biological processes .
Drug Delivery Systems
This compound can be utilized in the development of drug delivery systems. Its functional groups allow for the attachment of drugs, targeting moieties, or other molecules, enabling the controlled release and targeted delivery of therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-31-24-11-10-21(25(28)29)20-12-13-27(14-22(20)24)26(30)32-15-23-18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2-11,23H,12-15H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBVBJALIFPZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CN(CCC2=C(C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
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